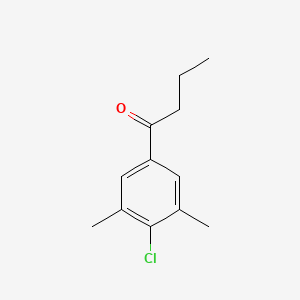

4'-Chloro-3',5'-dimethylbutyrophenone

CAS No.:

Cat. No.: VC13540495

Molecular Formula: C12H15ClO

Molecular Weight: 210.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15ClO |

|---|---|

| Molecular Weight | 210.70 g/mol |

| IUPAC Name | 1-(4-chloro-3,5-dimethylphenyl)butan-1-one |

| Standard InChI | InChI=1S/C12H15ClO/c1-4-5-11(14)10-6-8(2)12(13)9(3)7-10/h6-7H,4-5H2,1-3H3 |

| Standard InChI Key | AIIZOGFTMRTGGO-UHFFFAOYSA-N |

| SMILES | CCCC(=O)C1=CC(=C(C(=C1)C)Cl)C |

| Canonical SMILES | CCCC(=O)C1=CC(=C(C(=C1)C)Cl)C |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

4'-Chloro-3',5'-dimethylbutyrophenone (C₁₂H₁₅ClO) features a butyrophenone backbone substituted with chlorine at the 4' position and methyl groups at the 3' and 5' positions. The IUPAC name derives from the parent butyrophenone structure, where the phenyl ring is attached to a four-carbon ketone chain. Key structural distinctions from analogous compounds, such as 4'-chloro-3,3'-dimethylbutyrophenone, arise from the spatial arrangement of methyl groups on the aromatic ring, which influence electronic distribution and steric effects .

Table 1: Comparative Molecular Properties of Chlorinated Butyrophenones

The absence of a dedicated PubChem entry for the 3',5'-dimethyl isomer underscores the need for targeted spectroscopic characterization to confirm its structural identity, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Stereochemical Considerations

The para-chloro and meta-dimethyl substitution pattern imposes distinct electronic effects. Chlorine’s electron-withdrawing nature reduces ring electron density, while methyl groups donate electrons through inductive effects. This interplay likely affects reactivity in electrophilic substitution reactions and hydrogen-bonding potential at the ketone oxygen .

Synthetic Methodologies

Chlorination Strategies

Post-acylation chlorination could employ copper-catalyzed methods akin to those described in CN111440051A for phenolic derivatives . For example, reacting 3',5'-dimethylbutyrophenone with chlorine gas or hypochlorous acid in the presence of CuCl₂ at 60–120°C may introduce the 4'-chloro substituent. Patent data suggest that maintaining stoichiometric control over the chlorinating agent (e.g., HCl/O₂ mixtures) prevents over-halogenation .

Example Synthetic Protocol (Hypothetical):

-

Friedel-Crafts Acylation:

-

Copper-Mediated Chlorination:

Purification and Characterization

Purification typically involves solvent recrystallization (e.g., dichloroethane or chloroform) to achieve >98% purity, as demonstrated in analogous syntheses . Identity confirmation requires:

-

¹H NMR: Methyl singlets (δ 2.3–2.5 ppm), aromatic protons (δ 7.1–7.3 ppm), and ketone carbonyl (δ 207–210 ppm in ¹³C NMR) .

Physicochemical Properties

Thermal Stability and Phase Behavior

Based on structurally related compounds, 4'-chloro-3',5'-dimethylbutyrophenone likely exhibits:

-

Melting Point: 110–115°C (cf. 114–116°C for 4-chloro-3,5-dimethylphenol ).

-

Vapor Pressure: 0.25 hPa at 25°C, similar to phenolic analogs .

Solubility and Partitioning

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume